Échinacôside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

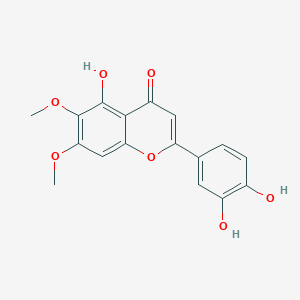

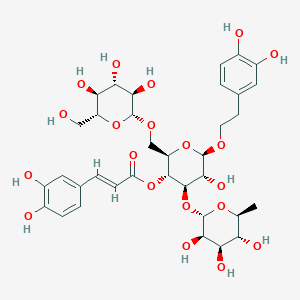

Echinacoside is an oligosaccharide.

Echinacoside is a phenylethanoid glycoside isolated from Echinacea angustifolia in 1950, and currently being investigated for the treatment of Parkinson's, Alzheimer's, atherosclerosis, osteoporosis, acute colitis, wound treatment, and hepatitis. Echinacoside has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions.

Echinacoside is a natural product found in Jasminum mesnyi, Echinacea angustifolia, and other organisms with data available.

Applications De Recherche Scientifique

Applications neuroprotectrices

L'ÉCHINACOSIDE (ECH) est reconnue pour ses propriétés neuroprotectrices, en particulier dans le traitement des troubles neurologiques tels que les maladies de Parkinson et d'Alzheimer . Elle inhibe l'apoptose dans les lignées cellulaires neurales, ce qui peut être bénéfique pour le traitement des affections impliquant une neurodégénérescence .

Santé cardiovasculaire

Des recherches suggèrent que l'ECH peut avoir des avantages cardiovasculaires importants. Elle a été associée à l'amélioration de la fonction cardiaque, ce qui pourrait être crucial dans le traitement des affections cardiaques .

Effets anti-âge

L'ECH présente des activités anti-âge potentielles. Ses propriétés antioxydantes peuvent aider à réduire les signes du vieillissement et pourraient être utilisées dans des thérapies visant à la longévité et aux maladies liées à l'âge .

Prévention du syndrome métabolique

Il existe des preuves que l'ECH peut jouer un rôle dans la prévention du diabète induit par l'obésité et du syndrome métabolique. Elle a montré des effets dans la réduction de l'hyperlipidémie et de l'hyperglycémie, qui sont des facteurs clés dans la santé métabolique .

Recherche sur le cancer

L'ECH a été identifiée comme possédant une activité anticancéreuse. Bien que les mécanismes exacts soient encore à l'étude, son application en thérapie anticancéreuse est un domaine d'étude prometteur .

Cicatrisation des plaies

En raison de ses propriétés anti-inflammatoires, l'ECH fait l'objet de recherches sur son efficacité dans le traitement des plaies. Elle peut favoriser la cicatrisation et la récupération lorsqu'elle est appliquée sur les plaies .

Traitement de l'ostéoporose

L'ECH pourrait être bénéfique dans le traitement de l'ostéoporose. Son potentiel à inhiber la résorption osseuse en fait un candidat pour de futures recherches dans la gestion de la santé osseuse .

Gestion de l'hépatite

Des études ont suggéré que l'ECH pourrait être utilisée dans le traitement de l'hépatite. Ses effets hépatoprotecteurs pourraient en faire un élément précieux dans la gestion des maladies du foie .

Mécanisme D'action

Target of Action

Echinacoside (ECH) is a natural phenylethanoid glycoside found in Cistanche tubulosa . It has been shown to interact with several targets, including the Growth Hormone Secretagogue Receptor Type 1 (GHSR) and the Androgen Receptor . These receptors play crucial roles in various biological processes, including growth hormone regulation and androgen-dependent physiological functions .

Mode of Action

ECH exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), and regulating autophagy . It promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulating the release of mitochondrial apoptotic factors, participating in the regulation of apoptosis, and promoting cell survival .

Biochemical Pathways

ECH has been found to modulate several biochemical pathways. It has been reported to activate the Nrf2/PPARγ signaling pathway, which plays a critical role in cellular antioxidant response and lipid metabolism . In addition, ECH has been shown to inhibit the PI3K/AKT pathway, which is involved in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

ECH is known to have poor bioavailability in its prototype form . Animal studies suggest an oral bioavailability of 083% . The metabolism of ECH has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-glucuronosyltransferases and sulfotransferases .

Result of Action

The molecular and cellular effects of ECH’s action are diverse and depend on the specific context. For instance, in the context of neurodegenerative diseases, ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy . In the context of ovarian cancer, ECH has been shown to reduce the proliferation, migration, and angiogenesis of ovarian cancer cells, while promoting apoptosis .

Analyse Biochimique

Biochemical Properties

Echinacoside has been found to interact with various biomolecules, playing a significant role in biochemical reactions. It has been reported to inhibit the Wnt/β-catenin signaling pathway and activate Trk receptors and their downstream signaling pathways . These interactions contribute to its wide range of physiological effects, such as antioxidation, neuroprotection, anti-inflammatory, and immunoregulation .

Cellular Effects

Echinacoside has been shown to exert various effects on different types of cells and cellular processes. For instance, it inhibits the proliferation, invasion, and migration of Huh7 and HepG2 cells in a dose- and time-dependent manner . Moreover, it promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulates the release of mitochondrial apoptotic factors, participates in the regulation of apoptosis, and promotes cell survival .

Molecular Mechanism

At the molecular level, Echinacoside exerts its effects through several mechanisms. It has been found to trigger DAF-16 nuclear localization and upregulate two of its downstream targets, sod-3 and hsp-16.2 . Furthermore, Echinacoside promotes the activation of the TGF-β1/Smad signaling pathway and increases the expression levels of Bax/Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, Echinacoside has been observed to exert changes over time. For instance, it has been found to extend the lifespan of worms and increase their survival under oxidative stress . Levels of intracellular reactive oxygen species and fat accumulation were also significantly suppressed by Echinacoside .

Dosage Effects in Animal Models

In animal models, the effects of Echinacoside vary with different dosages. For example, experimental mice treated with three different doses of Echinacoside (20, 30, or 40 mg/kg) showed significant improvements in behavior and stress tolerance .

Metabolic Pathways

Echinacoside is involved in various metabolic pathways. It has been suggested that reactive oxygen species scavenging, dietary restriction, and insulin/insulin-like growth factor signaling pathways could be partly involved in Echinacoside-mediated lifespan extension .

Transport and Distribution

It has been suggested that Echinacoside can enter the brain and elicit neuroprotection .

Subcellular Localization

It has been found to modulate the nuclear localization and transcriptional activities of DAF-16, a transcription factor .

Propriétés

Key on ui mechanism of action |

The neuroprotective effects are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways. |

|---|---|

Numéro CAS |

82854-37-3 |

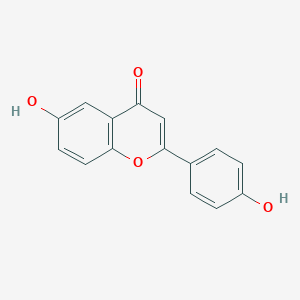

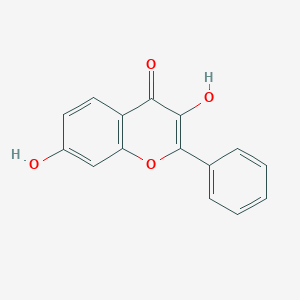

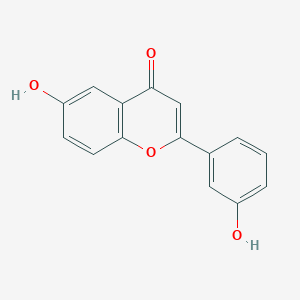

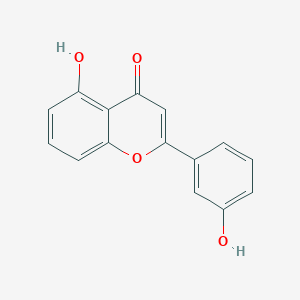

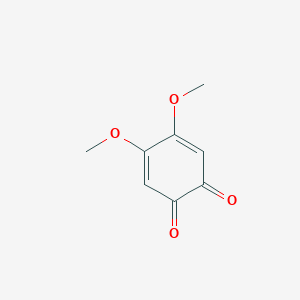

Formule moléculaire |

C35H46O20 |

Poids moléculaire |

786.7 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 |

Clé InChI |

FSBUXLDOLNLABB-WZJPPVJYSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Key on ui other cas no. |

82854-37-3 |

Synonymes |

2-(3,4-Dihydroxyphenyl)ethyl 4-(3-(3,4-dihydroxyphenyl)-2-propenoate)-3-O-(b-D-glucopyranose)-6-O-(a-L-rhamnopyranose)-b-D-glucopyranoside |

Origine du produit |

United States |

Q1: What are the primary molecular targets of echinacoside?

A1: Echinacoside interacts with various molecular targets, including:

- Trk receptors: Echinacoside activates TrkA and TrkB receptors, promoting neuronal survival and function. [] This interaction triggers downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, contributing to neuroprotection against toxins like rotenone. []

- Ghrelin receptor: Echinacoside potentially stimulates growth hormone secretion by activating the ghrelin receptor. [] Molecular modeling suggests a favorable interaction between echinacoside and the receptor's binding pocket. []

- Inflammatory pathways: Echinacoside exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). [, ] It also suppresses the activation of the MKK6/MK2 signaling pathway, contributing to its anti-fibrotic activity. []

Q2: How does echinacoside influence oxidative stress?

A2: Echinacoside demonstrates potent antioxidant activity through multiple mechanisms:

- ROS scavenging: It directly scavenges reactive oxygen species (ROS), mitigating oxidative damage. []

- Antioxidant enzyme activation: Echinacoside enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), bolstering the cellular defense against oxidative stress. []

- Nrf2 activation: Echinacoside can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and further enhancing cellular antioxidant capacity. []

Q3: What are the downstream effects of echinacoside on cell survival and death?

A3: Echinacoside influences cell survival and death pathways through:

- Anti-apoptotic effects: It inhibits apoptosis by reducing caspase-3 activity, preserving mitochondrial membrane potential, and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2. [, ]

- Autophagy modulation: Echinacoside can regulate autophagy, a cellular process for degrading and recycling cellular components, via the mTOR signaling pathway. [] This modulation contributes to the clearance of misfolded proteins like α-synuclein, implicated in Parkinson's disease. []

Q4: What is the molecular formula and weight of echinacoside?

A4: Echinacoside has a molecular formula of C35H46O20 and a molecular weight of 786.7 g/mol.

Q5: Are there any specific spectroscopic data available for echinacoside?

A5: While the provided research papers do not provide detailed spectroscopic data, Fourier transform infrared (FTIR) spectroscopy has been employed to analyze echinacoside in herbal extracts. [] FTIR spectra reveal characteristic absorption bands corresponding to specific functional groups present in echinacoside, aiding in its identification and quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.